2-Allyl-4,5-dimethoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Allyl-4,5-dimethoxyphenol involves intricate chemical reactions. For example, the anodic oxidation of 4-allyl-2,6-dimethoxyphenol leads to the formation of asatone-type neolignans, showcasing the compound's potential in generating complex organic molecules through both radical and cationic pathways (Nishiyama et al., 1983). Furthermore, the synthesis of cis-dimethyl(η1-allyl)gold(III) complexes by reacting cis-[AuMe2X(PPh3)] with corresponding Grignard reagents illustrates the versatility of allyl-containing compounds in organometallic chemistry (Sone et al., 1995).
Molecular Structure Analysis
The molecular structure of 2-Allyl-4,5-dimethoxyphenol derivatives is crucial for understanding their chemical behavior. Studies on the crystal and molecular structures of related compounds, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveal insights into the spatial arrangement and electronic distribution that influence their reactivity and interaction with other molecules (Shabir et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 2-Allyl-4,5-dimethoxyphenol and its derivatives is a field of extensive research. For instance, the oxidative stability of biodiesel fuels improved significantly with the addition of 4-allyl-2,6-dimethoxyphenol, highlighting the antioxidant properties of such compounds (Botella et al., 2014). Additionally, enzymatic modifications of 2,6-dimethoxyphenol for synthesizing dimers with enhanced antioxidant capacity further demonstrate the potential of these compounds in creating bioactive materials with improved functionalities (Adelakun et al., 2012).
Physical Properties Analysis
The physical properties of 2-Allyl-4,5-dimethoxyphenol derivatives, such as their thermal stability and phase behavior, are essential for their application in various fields. The synthesis of thermosetting poly(phenylene ether) containing allyl groups, for example, showcases the thermal and electrical properties crucial for materials science applications (Fukuhara et al., 2004).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards various reagents and conditions, define the applicability of 2-Allyl-4,5-dimethoxyphenol in synthetic chemistry. The preparation and reactions of 2,5-dimethoxythiophen, for instance, offer a glimpse into the electrophilic substitution reactions and susceptibility to ring opening, providing valuable insights into the chemical behavior of phenolic compounds with methoxy and allyl groups (Barker et al., 1975).
Scientific Research Applications
Application in Plant Biochemistry
- Scientific Field : Plant Biochemistry
- Summary of Application : 2-Allyl-4,5-dimethoxyphenol is involved in the synthesis of phenylpropanoid volatile components in plants . These components are useful and valuable not only as flavorings, but also as medicines and food supplements .
- Methods of Application : The study involved mining expressed sequence tag libraries of pure strains of perilla maintained for over 30 years for their oil type and conducting gas chromatography-mass spectrometry analyses of the perilla oils .
- Results : An enzyme involved in the synthesis of a phenylpropanoid volatile component was identified in perilla . Expression of this enzyme in Saccharomyces cerevisiae showed that it is a member of the cytochrome P450 family and catalyzes the introduction of a hydroxy group onto myristicin to form an intermediate of dillapiole .
Application in Pest Control
- Scientific Field : Pest Control
- Summary of Application : 2-Allyl-4,5-dimethoxyphenol is used in the control of Bactrocera dorsalis, a highly invasive fruit pest of economic and quarantine significance .
- Methods of Application : The study involved developing a methyl eugenol-supplemented diet that reduces males’ response to methyl eugenol without compromising mating efficiency and survivorship .
- Results : Consuming a methyl eugenol-supplemented diet reduces response to methyl eugenol lures and enhances mating success .
Application in Ecotoxicology
- Scientific Field : Ecotoxicology
- Summary of Application : 2-Allyl-4,5-dimethoxyphenol is used in the study of the Oriental fruit fly, Bactrocera dorsalis . The males of this species are highly attracted to, and compulsively feed on, methyl eugenol (ME), which is converted into 2-Allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol . These compounds are temporarily sequestered in the fly’s rectal gland prior to being released at dusk .
- Methods of Application : The study involved observing the behavior of Bactrocera dorsalis males when exposed to methyl eugenol .
- Results : The research confirmed that 2-Allyl-4,5-dimethoxyphenol is a relatively strong lure to Bactrocera dorsalis males .
Safety And Hazards
No obvious signs of toxic symptoms and deaths were observed in mice during a 14-day acute oral toxicity testing . Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups . This implies that 2-Allyl-4,5-dimethoxyphenol could be regarded as non-toxic .
Future Directions
properties
IUPAC Name |
4,5-dimethoxy-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVVJBEVFMSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451252 | |
Record name | 2-Allyl-4,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4,5-dimethoxyphenol | |
CAS RN |
59893-87-7 | |
Record name | 2-Allyl-4,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2-(2-propenyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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